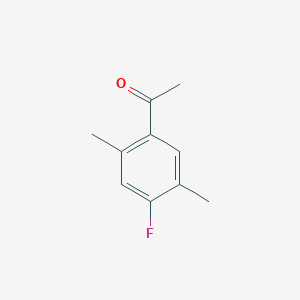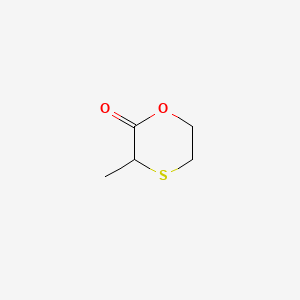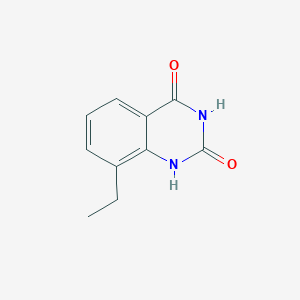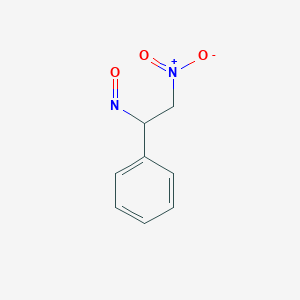
2',5'-Dimethyl-4'-fluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5’-Dimethyl-4’-fluoroacetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a fluorine atom at the para position and two methyl groups at the ortho and meta positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethyl-4’-fluoroacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylfluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the use of fluorobenzoyl chloride and methyl tertiary butyl ether in a reaction vessel containing magnesium chips and ethyl alcohol. The mixture is refluxed, and sulfuric acid is added dropwise under cooling conditions to obtain the final product .
Industrial Production Methods
Industrial production of 2’,5’-Dimethyl-4’-fluoroacetophenone often employs large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2’,5’-Dimethyl-4’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2’,5’-Dimethyl-4’-fluorobenzoic acid.
Reduction: 2’,5’-Dimethyl-4’-fluoro-1-phenylethanol.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2’,5’-Dimethyl-4’-fluoroacetophenone has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2’,5’-Dimethyl-4’-fluoroacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles. Additionally, the presence of the fluorine atom can influence the compound’s reactivity and stability by altering the electron density on the benzene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,5’-Dimethylacetophenone: Lacks the fluorine atom, resulting in different reactivity and properties.
4’-Fluoroacetophenone: Lacks the methyl groups, affecting its steric and electronic characteristics.
2’,4’-Dimethyl-4’-fluoroacetophenone: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2’,5’-Dimethyl-4’-fluoroacetophenone is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable in selective organic transformations and specialized applications .
Propriétés
Formule moléculaire |
C10H11FO |
|---|---|
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
1-(4-fluoro-2,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-6-5-10(11)7(2)4-9(6)8(3)12/h4-5H,1-3H3 |
Clé InChI |
WGNKIOLXHLHWFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
![5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13983949.png)
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)
![benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B13983957.png)




![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)




